molecular formula C23H20F3N7O2 B2805406 (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 920183-78-4

(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2805406
CAS RN: 920183-78-4
M. Wt: 483.455
InChI Key: ZFKXMNGFXRHYFG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxyphenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a trifluoromethylphenyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds with triazole and pyrimidine moieties are typically synthesized using multistep synthetic routes .


Molecular Structure Analysis

The compound’s structure includes a triazolopyrimidine core, which is a common feature in many biologically active compounds. This core can interact with biological targets through hydrogen bonding and dipole interactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the piperazine ring could potentially undergo N-alkylation reactions, and the methoxy group could be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the polar triazole and pyrimidine rings and the nonpolar phenyl rings could impact the compound’s solubility and stability .

Scientific Research Applications

  • Antagonist Activity : A study by Watanabe et al. (1992) synthesized derivatives similar to the mentioned compound, showing potent 5-HT2 antagonist activity, which can be significant for neurological research (Watanabe et al., 1992).

  • Antimicrobial Activities : Bektaş et al. (2007) reported the synthesis of novel triazole derivatives and their screening for antimicrobial activities. Such compounds, including triazoles, are crucial for developing new antimicrobial agents (Bektaş et al., 2007).

  • Synthesis of Pyrazolo[5,1‐c]triazines : Abdelhamid et al. (2012) explored the synthesis of various triazolo[4,3-a]pyrimidines, providing insights into the chemical properties and potential applications of such compounds (Abdelhamid et al., 2012).

  • Biological Activity of Triazole Analogues : Nagaraj et al. (2018) synthesized triazole analogues of piperazine and evaluated their antibacterial activity. This highlights the biomedical significance of triazoles in treating bacterial infections (Nagaraj et al., 2018).

  • DPP-IV Inhibitors for Diabetes Treatment : Yu-tao (2009) synthesized a fused triazole derivative that acts as an inhibitor of the dipeptidyl peptidase-IV enzyme, indicating its potential use in treating type 2 diabetes (Yu-tao, 2009).

  • Treatment of Advanced Prostate Cancer : Bradbury et al. (2013) discovered a small-molecule androgen receptor downregulator, based on triazolopyridazine moiety, for treating advanced prostate cancer (Bradbury et al., 2013).

  • Potential Antihypertensive Agents : Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, suggesting their potential as antihypertensive agents (Bayomi et al., 1999).

Mechanism of Action

The exact mechanism of action would depend on the biological target of the compound. Compounds with similar structures have been found to inhibit various enzymes and receptors .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activities. Compounds with similar structures have been used in the treatment of various diseases, but they may also have potential side effects .

properties

IUPAC Name

[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N7O2/c1-35-18-7-5-17(6-8-18)33-21-19(29-30-33)20(27-14-28-21)31-9-11-32(12-10-31)22(34)15-3-2-4-16(13-15)23(24,25)26/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKXMNGFXRHYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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